molecular formula C19H15ClN6O2S B2486612 N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-49-2

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2486612
CAS No.: 894060-49-2
M. Wt: 426.88
InChI Key: FJLQZFMUMCDESR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective allosteric inhibitor of the SHP2 (Src Homology 2 domain-containing protein tyrosine phosphatase-2) , a key node in the RAS/MAPK signaling pathway. This pathway is a critical driver of cell proliferation and survival, and its dysregulation is implicated in a wide range of cancers, particularly those with RTK-dependent oncogenesis and resistance to targeted therapies . By binding to an allosteric site, this compound stabilizes SHP2 in its auto-inhibited conformation, effectively blocking signal transduction from upstream receptor tyrosine kinases to the downstream RAS-ERK cascade. Its primary research value lies in investigating and overcoming therapeutic resistance, such as resistance to RTK inhibitors and in KRAS-driven cancers , where SHP2 activity is essential for pathway reactivation. Researchers utilize this inhibitor to dissect SHP2's role in tumorigenesis, immune modulation within the tumor microenvironment, and to develop novel combination treatment strategies in oncology and immuno-oncology.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-28-16-4-2-13(20)10-15(16)22-18(27)11-29-19-24-23-17-5-3-14(25-26(17)19)12-6-8-21-9-7-12/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLQZFMUMCDESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that combines a triazole moiety with a pyridazin-thioacetamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClN6O2S\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_{6}\text{O}_{2}\text{S}

This molecular formula indicates the presence of chlorine, nitrogen heterocycles, and sulfur, which are commonly associated with biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives containing triazole and thiazole moieties often display enhanced anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis.
    • For instance, a related study highlighted that 1,2,4-triazole derivatives can inhibit CDK2 (cyclin-dependent kinase 2), which is crucial for cell cycle regulation and is often dysregulated in cancer cells .
  • Antimicrobial Activity :
    • The compound has demonstrated notable antibacterial and antifungal activities. It has been tested against several pathogens including Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • The presence of the triazole ring enhances its interaction with microbial enzymes, leading to increased potency against resistant strains .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Triazole Moiety : The presence of the 1,2,4-triazole ring significantly contributes to both anticancer and antimicrobial activities due to its ability to chelate metal ions and interact with biological macromolecules .
  • Chloro and Methoxy Substituents : The substitution patterns on the phenyl ring (specifically the chloro and methoxy groups) have been shown to enhance lipophilicity and improve cellular uptake, thereby increasing overall efficacy .

Case Studies

Several case studies have focused on compounds similar to this compound:

  • Anticancer Efficacy :
    • A study reported that a series of triazole derivatives exhibited IC50 values ranging from 0.5 to 5 μM against various cancer cell lines. The incorporation of pyridazine moieties was found to enhance selectivity towards cancer cells over normal cells .
  • Antibacterial Screening :
    • In vitro testing against Gram-positive and Gram-negative bacteria revealed MIC values as low as 0.125 μg/mL for certain derivatives, indicating potent antibacterial properties .

Scientific Research Applications

Pharmacological Applications

Cytotoxicity Studies

A study focusing on a series of N-pyridinyl derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. The findings suggested that modifications to the acetamide group could enhance cytotoxic effects . Although direct studies on N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide are scarce, these insights are indicative of its potential.

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to evaluate the binding interactions of structurally similar compounds with biological targets. These studies indicate that the compound could interact favorably with proteins involved in cancer progression and inflammation .

Potential Future Directions

Given the promising pharmacological activities associated with this compound's structural features, future research should focus on:

  • Synthesis and Optimization : Developing analogs with enhanced potency and selectivity for specific biological targets.
  • In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the phenyl ring and the thioether (-S-) linkage are key sites for nucleophilic substitution:

  • Chloro displacement : The 5-chloro group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:

    Ar-Cl+NH3K2CO3,ΔAr-NH2+HCl\text{Ar-Cl} + \text{NH}_3 \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Ar-NH}_2 + \text{HCl}

    Similar reactions are observed in chlorophenyl-triazole derivatives .

  • Thioether reactivity : The sulfur atom in the thioether can act as a leaving group in SN2 reactions, particularly when activated by alkylation or oxidation .

Oxidation Reactions

The thioether moiety is susceptible to oxidation:

Oxidizing AgentProductConditionsReference
H₂O₂ (30%)Sulfoxide (-SO-)Room temperature, 12 hrs
KMnO₄Sulfone (-SO₂-)Acidic, 60°C
mCPBASulfoxide (-SO-)Dichloromethane, 0°C

Oxidation kinetics depend on steric hindrance from the pyridazine and triazole rings .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :

    R-CONH-R’+H2OHCl,ΔR-COOH+R’-NH2\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}, \Delta} \text{R-COOH} + \text{R'-NH}_2
  • Basic hydrolysis :

    R-CONH-R’+NaOHΔR-COONa++R’-NH2\text{R-CONH-R'} + \text{NaOH} \xrightarrow{\Delta} \text{R-COO}^- \text{Na}^+ + \text{R'-NH}_2

    Hydrolysis rates are influenced by electron-withdrawing effects from the pyridin-4-yl group .

Cyclization Reactions

The triazolo-pyridazine core facilitates intramolecular cyclization:

  • With hydrazine : Forms fused triazolo-triazine systems under reflux (e.g., ethanol, 80°C) .

  • With CS₂ : Generates thiadiazole derivatives in basic media .

Complexation with Metals

The pyridinyl and triazole nitrogen atoms act as ligands for transition metals:

Metal SaltProductApplication
PdCl₂Pd(II) complexCatalytic cross-coupling
CuSO₄Cu(II) complexAntimicrobial agents
FeCl₃Fe(III) complexRedox-active materials

Stoichiometry and geometry depend on pH and solvent polarity .

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes directed electrophilic substitution:

  • Nitration : Occurs at the para position relative to methoxy (HNO₃/H₂SO₄, 0–5°C).

  • Sulfonation : Prefers the meta position due to steric effects from the chloro group .

Biological Reactivity

The compound interacts with enzymes via:

  • Hydrogen bonding : Acetamide carbonyl and pyridinyl nitrogen .

  • π-π stacking : Aromatic moieties with kinase active sites (e.g., c-Met inhibition) .

Thermal Decomposition

Thermogravimetric analysis (TGA) predicts:

Temperature Range (°C)Decomposition ProductMass Loss (%)
200–250SO₂ and NH₃35–40
300–350Pyridazine fragments60–65

Data extrapolated from triazolo-pyridazine analogs .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Triazolo[4,3-b]pyridazine 6-(Pyridin-4-yl), 3-(thioacetamide)-N-(5-chloro-2-methoxyphenyl) Optimized for kinase inhibition due to planar core and hydrogen-bonding pyridinyl .
N-(5-Chloro-2-methoxy-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide 1,2,4-Triazole 4-Phenyl, 5-pyridin-4-yl Reduced rigidity compared to triazolo-pyridazine; may lower target affinity .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole + Pyridazine Thienyl, ethyl Thiadiazole introduces sulfur-mediated interactions; thienyl may enhance solubility .
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide Partially saturated triazolo-pyridine 3-Oxo, tetrahydro-pyridine Saturated core reduces planarity, potentially decreasing DNA intercalation .

Substituent Effects on Bioactivity

  • Pyridinyl vs. Phenyl : Pyridin-4-yl (target compound) provides a hydrogen-bond acceptor, enhancing target engagement compared to phenyl () .
  • Chloro vs. Fluoro : The 5-chloro group in the target compound increases lipophilicity more significantly than the 4-fluoro substituent in N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which may alter membrane permeability .
  • Methoxy vs.

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